molecular formula C16H19N B143828 N-Methyl-3,3-diphenylpropylamine CAS No. 28075-29-8

N-Methyl-3,3-diphenylpropylamine

Cat. No. B143828
CAS RN: 28075-29-8
M. Wt: 225.33 g/mol
InChI Key: AKEGHAUFMKCWGX-UHFFFAOYSA-N
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Description

N-Methyl-3,3-diphenylpropylamine is an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants . It has been used as a valuable research tool to investigate the impact on the brain and behavior .


Synthesis Analysis

N-Methyl-3,3-diphenylpropylamine is a synthetic compound. It has been utilized extensively in scientific research, particularly in the field of neuroscience .


Molecular Structure Analysis

The molecular formula of N-Methyl-3,3-diphenylpropylamine is C16H19N . The exact mass is 225.151749610 g/mol and the monoisotopic mass is 225.151749610 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving N-Methyl-3,3-diphenylpropylamine are not detailed in the search results, it is known that this compound is an intermediate in the synthesis of SNRI-NMDA antagonists and neuroprotectants .


Physical And Chemical Properties Analysis

N-Methyl-3,3-diphenylpropylamine has a molecular weight of 225.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 5 . The topological polar surface area is 12 Ų . The heavy atom count is 17 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of N-Methyl-3,3-diphenylpropylamine:

Synthesis of SNRI-NMDA Antagonist and Neuroprotectants

This compound is used as an intermediate in the synthesis of selective serotonin-norepinephrine reuptake inhibitor (SNRI) and N-methyl-D-aspartate (NMDA) antagonists, which are important for developing treatments for neurological conditions .

Environmental Pollutant Standards

Stable isotope-labeled compounds of N-Methyl-3,3-diphenylpropylamine are utilized as standards for detecting environmental pollutants in air, water, soil, sediment, and food .

Clinical Diagnostic Applications

Isotopes of this compound are employed in various clinical diagnostics, including imaging, diagnosis, and newborn screening .

Supramolecular Chemistry

Research involving this compound includes studying binding interactions with various organic and inorganic receptors, providing insights into supramolecular chemistry and the design of novel molecular recognition systems .

Steric and Electronic Effects Study

The presence of the diphenylpropylamine moiety makes it valuable for researching the steric and electronic effects of phenyl groups on nitrogen functionality .

Catalytic Amine Alkylation Reactions

It serves as a substrate in exploring catalytic amine alkylation reactions, fundamental processes for forming tertiary amines .

Pharmacological Agent

This drug has been used as a pharmacological agent to simplify the elucidation of reaction mechanisms .

Mechanism of Action

Target of Action

The primary targets of N-Methyl-3,3-diphenylpropylamine are currently unknown. This compound is of interest in the field of organic chemistry, particularly in the study of amine reactivity and synthesis . It is frequently used as a building block in the construction of larger, more complex organic molecules .

Mode of Action

The presence of the diphenylpropylamine moiety makes it a valuable compound for research into the steric and electronic effects of phenyl groups on nitrogen functionality . It serves as a substrate in the exploration of catalytic amine alkylation reactions, which are fundamental processes for the formation of tertiary amines .

Biochemical Pathways

Research involving this compound includes its use in the study of binding interactions with various organic and inorganic receptors, providing insights into supramolecular chemistry and the design of novel molecular recognition systems .

Pharmacokinetics

It is known that the compound has a molecular weight of 22533 , and its solubility is slightly in chloroform and ethyl acetate . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

As an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants , it may have potential effects on the nervous system.

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. The compound’s solubility in chloroform and ethyl acetate may also suggest that its action and efficacy could be influenced by the solvent environment.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

While specific future directions for N-Methyl-3,3-diphenylpropylamine are not detailed in the search results, its use as an intermediate in the synthesis of SNRI-NMDA antagonists and neuroprotectants suggests potential applications in the development of new therapeutic agents .

properties

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGHAUFMKCWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182350
Record name N-Methyl-3,3-diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3,3-diphenylpropylamine

CAS RN

28075-29-8
Record name N-Methyl-γ-phenylbenzenepropanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3,3-diphenylpropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3,3-diphenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3,3-diphenylpropylamine
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Record name N-METHYL-3,3-DIPHENYLPROPYLAMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8
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Synthesis routes and methods

Procedure details

A solution of N-benzyl-N-methyl-3,3-diphenylpropylamine (1.03 g, 3.27 mmol) in methanol (35 ml) and aq. HCl (0.27 ml, of a 12.1M aq. solution, 3.3 mmol) was purged with argon and palladium hydroxide (405 mg) added. The flask was evacuated and shaken under an atmosphere of hydrogen (50 psi) for 18 hrs. The hydrogen was replaced by argon and the catalyst removed by filtration. The filtrate was treated with aq. NaOH (100 ml of a 1M solution) and extracted into Et2O. The organic extracts were dried (Na2SO4) and evaporated in vacuo to afford the title compound as an oil.
Name
N-benzyl-N-methyl-3,3-diphenylpropylamine
Quantity
1.03 g
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
405 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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